molecular formula C12H17NO2 B502130 N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine CAS No. 68291-96-3

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Cat. No.: B502130
CAS No.: 68291-96-3
M. Wt: 207.27g/mol
InChI Key: VWVHDPORHNWWNM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is an organic compound that features a benzodioxole ring attached to a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine typically involves the reaction of 1,3-benzodioxole with butan-2-amine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole is first brominated and then coupled with butan-2-amine using a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodioxole ring and butan-2-amine moiety contribute to its versatility in various reactions and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHDPORHNWWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232937
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68291-96-3
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68291-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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